molecular formula C15H12ClFN2O2 B3861433 2-(3-chlorophenoxy)-N'-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B3861433
M. Wt: 306.72 g/mol
InChI Key: QSFBMOZIJNWETJ-NVMNQCDNSA-N
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Description

2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to hydrazide: The 3-chlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorophenoxy and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy and phenyl derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)propionic acid
  • 4-bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • 2-methyl-4-chlorophenoxyacetic acid

Uniqueness

2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to its specific combination of chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFBMOZIJNWETJ-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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